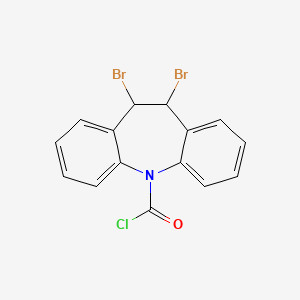
3,7-Dichlor-5-acetyl-iminodibenzyl
描述
3,7-Dichlor-5-acetyl-iminodibenzyl is a chemical compound with the molecular formula C16H14Cl2NO. It is known for its unique structure, which includes a dibenzazepine core with chlorine and acetyl functional groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in different fields of scientific research.
作用机制
Target of Action
Carbamazepine impurity 6, also known as Carbamazepine Impurity 4, primarily targets the sodium channels in the body . These channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of many bodily systems, including the nervous system .
Mode of Action
Carbamazepine impurity 6 interacts with its targets by binding deferentially to voltage-gated sodium channels in their inactive conformation . This interaction results in the inhibition of sodium channel firing , which in turn helps in controlling seizure activity .
Biochemical Pathways
The biochemical pathways affected by Carbamazepine impurity 6 involve the metabolism of the drug . The compound is metabolized by cytochromes P450 (CYP2B6 and CYP2C8) . The formation of 2- and 3-hydroxycarbamazepine, metabolites that may serve as precursors in the formation of protein-reactive metabolites, is a key part of this pathway .
Pharmacokinetics
The pharmacokinetics of Carbamazepine impurity 6 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by cytochromes P450, specifically CYP2B6 and CYP2C8
Result of Action
The molecular and cellular effects of Carbamazepine impurity 6’s action primarily involve the reduction of seizure activity . By inhibiting sodium channel firing, the compound helps control seizure activity, which is beneficial in conditions like epilepsy .
Action Environment
The action, efficacy, and stability of Carbamazepine impurity 6 can be influenced by various environmental factors. For instance, the presence of other impurities in various forms may reduce the efficacy and increase the side effects . Furthermore, the compound’s action can be affected by the presence of certain preservatives in oral suspensions, such as methylparaben, propylparaben, and sorbic acid .
生化分析
Biochemical Properties
Carbamazepine impurity 6 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are involved in the metabolism of carbamazepine . These interactions can influence the metabolic pathways of carbamazepine and its impurities, potentially affecting the overall pharmacokinetics and pharmacodynamics of the drug.
Cellular Effects
Carbamazepine impurity 6 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that Carbamazepine impurity 6 can modulate the activity of sodium channels, which are critical for the propagation of action potentials in neurons . This modulation can lead to changes in neuronal excitability and neurotransmitter release, potentially impacting the therapeutic effects of carbamazepine.
Molecular Mechanism
The molecular mechanism of action of Carbamazepine impurity 6 involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, Carbamazepine impurity 6 has been found to inhibit the activity of certain cytochrome P450 enzymes, which can alter the metabolism of carbamazepine and other co-administered drugs . Additionally, it can affect the expression of genes involved in drug metabolism and transport, further influencing its pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamazepine impurity 6 can change over time. Studies have shown that this impurity is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and humidity . Long-term exposure to Carbamazepine impurity 6 has been associated with alterations in cellular function, including changes in enzyme activity and gene expression. These temporal effects are important for understanding the stability and safety of carbamazepine formulations.
Dosage Effects in Animal Models
The effects of Carbamazepine impurity 6 vary with different dosages in animal models. At low doses, it may have minimal impact on cellular and physiological functions. At higher doses, Carbamazepine impurity 6 can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of controlling impurity levels in carbamazepine formulations to ensure patient safety.
Metabolic Pathways
Carbamazepine impurity 6 is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2C8 . These enzymes catalyze the formation of various metabolites, which can further undergo conjugation reactions to form more water-soluble compounds for excretion. The involvement of Carbamazepine impurity 6 in these metabolic pathways can influence the overall pharmacokinetics of carbamazepine and its impurities.
Transport and Distribution
The transport and distribution of Carbamazepine impurity 6 within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the localization and accumulation of Carbamazepine impurity 6 in various tissues, potentially influencing its pharmacological and toxicological effects.
Subcellular Localization
Carbamazepine impurity 6 exhibits specific subcellular localization patterns. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can affect the activity and function of these organelles . The targeting of Carbamazepine impurity 6 to these subcellular compartments is likely mediated by specific targeting signals and post-translational modifications. Understanding the subcellular localization of Carbamazepine impurity 6 is important for elucidating its mechanisms of action and potential effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichlor-5-acetyl-iminodibenzyl typically involves the reaction of 3,7-dichloro-10,11-dihydro-5H-dibenz[b,f]azepine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3,7-Dichlor-5-acetyl-iminodibenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted dibenzazepines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
科学研究应用
3,7-Dichlor-5-acetyl-iminodibenzyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Similar Compounds
3-Chloro-5-acetyl-iminodibenzyl: Similar in structure but with one less chlorine atom.
5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepine: Lacks the chlorine substituents but shares the dibenzazepine core.
Uniqueness
3,7-Dichlor-5-acetyl-iminodibenzyl is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and other organic molecules .
属性
IUPAC Name |
5,6-dibromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2ClNO/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIGUCCPGWDDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)Cl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


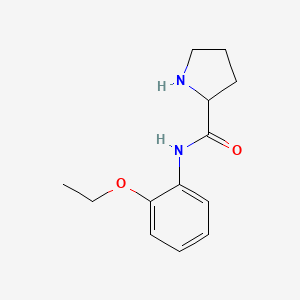
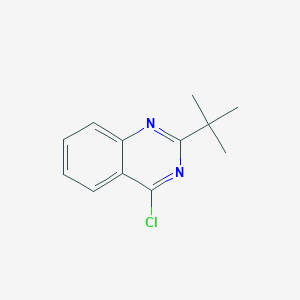
![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)
![[2-(2-Pyridinylthio)ethyl]amine dihydrochloride](/img/structure/B3135712.png)
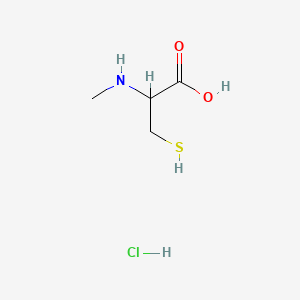
![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)
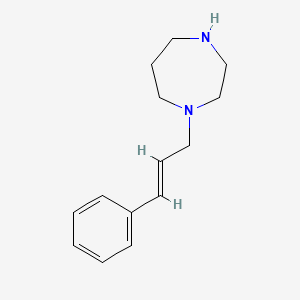
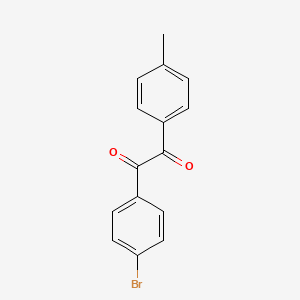

![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)
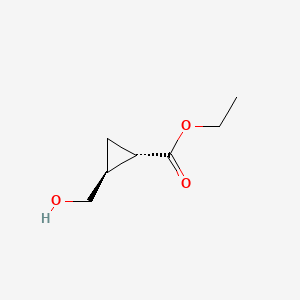

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)

